Sodium 1-(12-hydroxy)octadecanyl sulfate
Description
Structure
2D Structure
Properties
Molecular Formula |
C18H37NaO5S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
sodium;12-hydroxyoctadecyl sulfate |
InChI |
InChI=1S/C18H38O5S.Na/c1-2-3-4-12-15-18(19)16-13-10-8-6-5-7-9-11-14-17-23-24(20,21)22;/h18-19H,2-17H2,1H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
OHZIQDFMQOONPF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCCOS(=O)(=O)[O-])O.[Na+] |
Synonyms |
sodium 1-(12-hydroxy)octadecanyl sulfate |
Origin of Product |
United States |
Colloidal Science and Self Assembly Behavior of Sodium 1 12 Hydroxy Octadecanyl Sulfate Systems
Micellization Phenomena of Hydroxylated Alkyl Sulfates in Aqueous Media
The spontaneous formation of micelles in aqueous solutions is a hallmark of surfactant behavior, occurring above a specific concentration known as the Critical Micelle Concentration (CMC). This section delves into the micellization of hydroxylated alkyl sulfates, with a focus on how the presence and position of the hydroxyl group affect this fundamental process.
Critical Micelle Concentration (CMC) Determination
Table 1: Comparison of Critical Micelle Concentrations (CMC) for Structurally Related Anionic Surfactants
| Compound | Molecular Formula | Chain Length | Functional Group | Expected CMC Range (mM) |
| Sodium Dodecyl Sulfate (B86663) | C₁₂H₂₅NaO₄S | 12 | Sulfate | 8.2 |
| Sodium Hexadecyl Sulfate | C₁₆H₃₃NaO₄S | 16 | Sulfate | ~0.5 |
| Sodium Octadecyl Sulfate | C₁₈H₃₇NaO₄S | 18 | Sulfate | <0.1 |
| Sodium 1-(12-hydroxy)octadecanyl sulfate | C₁₈H₃₇NaO₅S | 18 | Sulfate, Hydroxyl | Expected to be higher than Sodium Octadecyl Sulfate |
Note: The CMC value for this compound is an educated estimation based on chemical principles, as direct experimental data is not available.
Influence of Hydroxyl Group Position on Micellar Formation and Stability
The position of the hydroxyl group along the alkyl chain is a critical determinant of micellar properties. In the case of this compound, the hydroxyl group is located near the midpoint of the C18 chain. This central placement is likely to have several consequences for micelle formation and stability.
The hydroxyl group can participate in hydrogen bonding with water molecules, effectively increasing the polarity of that region of the alkyl tail. This can lead to a less compact packing of the surfactant tails within the micellar core. Compared to a surfactant with a terminal hydroxyl group (e.g., at the ω-position), the 12-position hydroxyl group in this compound might create a "kink" or a point of increased hydration within the hydrophobic core of the micelle. This could result in micelles that are more spherical and have a larger core radius than their non-hydroxylated counterparts to accommodate the hydrated hydroxyl groups.
Furthermore, the stability of the micelles, often related to the thermodynamics of micellization (e.g., Gibbs free energy of micellization), will be affected. The energetic penalty of removing the hydroxylated part of the chain from the aqueous environment is less than that for a purely hydrophobic chain of the same length. This would contribute to a higher CMC and potentially a lower aggregation number compared to sodium octadecyl sulfate. The intramolecular and intermolecular hydrogen bonding capabilities of the hydroxyl group could also influence the cooperativity of the micellization process.
Aggregate Structures and Morphologies in Solution
Beyond the onset of micellization, understanding the size, shape, and interactions of the resulting aggregates is crucial. Advanced scattering techniques are instrumental in elucidating these structural details for surfactants like this compound.
Small-Angle Neutron Scattering (SANS) Studies of Micellar Shape and Size
Small-Angle Neutron Scattering (SANS) is a powerful technique for determining the size, shape, and aggregation number of micelles in solution. By utilizing contrast variation (e.g., using D₂O as the solvent), specific components of the micelle, such as the hydrophobic core or the hydrated shell, can be highlighted.
For this compound, a SANS experiment would be expected to reveal information about the geometry of the micelles. Given the presence of the hydroxyl group within the alkyl chain, it is plausible that the micelles would adopt a more spherical or globular shape rather than elongated, rod-like structures, especially at concentrations not significantly above the CMC. The scattering data could be fitted to various models (e.g., core-shell spherical, ellipsoidal) to extract key parameters.
Table 2: Hypothetical SANS Data Analysis for this compound Micelles
| Parameter | Description | Expected Value/Range |
| Aggregation Number (Nagg) | Average number of surfactant molecules per micelle. | Likely lower than for sodium octadecyl sulfate due to steric hindrance and increased hydrophilicity from the -OH group. |
| Core Radius (Rcore) | Radius of the hydrophobic core. | Potentially larger to accommodate the hydroxyl groups. |
| Shell Thickness (tshell) | Thickness of the hydrated headgroup layer. | Dependent on the hydration of the sulfate and hydroxyl groups. |
| Micelle Shape | Overall geometry of the aggregate. | Likely spherical or slightly prolate/oblate. |
Note: This table presents expected outcomes from a hypothetical SANS experiment based on the molecular structure of the compound.
Small-Angle X-ray Scattering (SAXS) Analysis of Aggregation Parameters
The analysis of the SAXS scattering curve can also yield information about the shape of the scattering particles. For instance, the shape of the curve at low q-values can distinguish between spherical, cylindrical, and lamellar structures. The position of any correlation peaks in the SAXS profile would indicate the presence of inter-micellar interactions, providing insight into the ordering of the micelles in solution at higher concentrations. The electron-rich sulfate headgroup and the oxygen of the hydroxyl group would contribute significantly to the scattering contrast.
Dynamic Light Scattering (DLS) for Aggregate Size Distribution and Interactions
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. For this compound, DLS would be employed to determine the hydrodynamic radius (Rh) of the micelles. The Rh represents the radius of a hypothetical hard sphere that diffuses at the same rate as the micelle and includes the layer of solvent associated with the particle.
DLS measurements would provide the average size and the polydispersity index (PDI) of the micellar population, indicating the uniformity of the aggregates. By performing measurements at various concentrations, the onset of micellization can be observed as a significant increase in the scattered light intensity and the appearance of a well-defined particle size corresponding to the micelles. Furthermore, concentration-dependent DLS studies can reveal information about inter-micellar interactions through the analysis of the diffusion coefficient. The presence of the hydroxyl group, which can engage in hydrogen bonding with surrounding water molecules, is expected to result in a larger hydrodynamic radius compared to a non-hydroxylated surfactant of the same chain length due to a more extensive hydration shell.
Formation of Vesicles, Lamellar Phases, and Other Supramolecular Architectures
In aqueous solutions, this compound exhibits a rich phase behavior, forming various structures depending on concentration, temperature, and the presence of other components. At certain concentrations, the surfactant molecules aggregate to form vesicles, which are spherical structures enclosing a small amount of the aqueous solvent. These vesicles can be unilamellar, consisting of a single bilayer, or multilamellar, with multiple concentric bilayers.
The presence of the hydroxyl group introduces an additional site for hydrogen bonding, which can influence the packing of the surfactant molecules and the curvature of the resulting aggregates. This often leads to the formation of lamellar phases, where the surfactant bilayers are arranged in parallel sheets, separated by layers of water. These lamellar structures can be highly ordered and exhibit liquid crystalline properties.
Beyond simple vesicles and lamellar phases, this compound systems can form other complex supramolecular architectures. These may include tubular or rod-like micelles and other intricate liquid crystalline phases. The specific morphology of these aggregates is a direct consequence of the interplay between hydrophobic interactions of the alkyl chains, electrostatic repulsion of the sulfate headgroups, and hydrogen bonding involving the hydroxyl groups.
Thermodynamics of Self-Assembly Processes
The self-assembly of this compound is a thermodynamically driven process governed by changes in enthalpy and entropy. The primary driving force for the aggregation of surfactant molecules in water is the hydrophobic effect. The system seeks to minimize the unfavorable contact between the hydrophobic alkyl chains and water molecules, leading to the formation of micelles and other aggregates. This process results in a significant increase in the entropy of the system due to the release of ordered water molecules from around the individual surfactant tails.
The enthalpy change (ΔH) of micellization can be either exothermic or endothermic, depending on the specific interactions and temperature. At lower temperatures, the process is often entropy-driven, while at higher temperatures, enthalpy can play a more significant role. The Gibbs free energy of micellization (ΔG) is always negative for a spontaneous process and is related to the enthalpy and entropy by the equation: ΔG = ΔH - TΔS.
The critical micelle concentration (CMC) is a key thermodynamic parameter that defines the concentration at which micelles begin to form. The value of the CMC is influenced by factors such as temperature, ionic strength, and the molecular structure of the surfactant. The presence of the hydroxyl group in this compound can affect its CMC compared to its non-hydroxylated counterpart, Sodium octadecanyl sulfate.
| Thermodynamic Parameter | Description | Typical Influence on Self-Assembly |
| ΔG (Gibbs Free Energy) | The overall energy change that determines the spontaneity of the self-assembly process. | A negative value indicates a spontaneous formation of aggregates. |
| ΔH (Enthalpy) | The heat change associated with the formation of intermolecular bonds and the breaking of solvent-solute interactions. | Can be positive or negative depending on the balance of interactions. |
| ΔS (Entropy) | The change in the degree of disorder of the system. | A positive value, driven by the hydrophobic effect, is typically the main contributor to the spontaneity of micellization. |
| CMC (Critical Micelle Concentration) | The specific surfactant concentration at which the formation of micelles becomes significant. | A lower CMC indicates a greater tendency for the surfactant to self-assemble. |
Rheological Properties of Self-Assembled Hydroxylated Sulfate Systems
The formation of supramolecular structures significantly impacts the flow behavior, or rheology, of this compound solutions. The viscosity of these systems is highly dependent on the concentration of the surfactant and the type of aggregates present.
Below the CMC, the solution behaves as a simple Newtonian fluid, with viscosity close to that of the solvent. As the concentration increases above the CMC and more complex structures like elongated micelles or lamellar phases form, the viscosity increases dramatically. These systems often exhibit non-Newtonian behavior, such as shear-thinning, where the viscosity decreases with an increasing rate of shear. This is because the applied shear can align the elongated structures, reducing their resistance to flow.
In the case of well-ordered lamellar phases or other liquid crystalline structures, the systems can exhibit viscoelastic properties, behaving like both a viscous liquid and an elastic solid. The presence of the hydroxyl group can enhance intermolecular interactions within the self-assembled structures, potentially leading to higher viscosity and more pronounced viscoelastic behavior compared to similar non-hydroxylated surfactant systems.
| Concentration Range | Predominant Structure | Expected Rheological Behavior |
| Below CMC | Monomers | Newtonian, low viscosity |
| Above CMC | Spherical Micelles | Newtonian, slight increase in viscosity |
| Higher Concentrations | Elongated Micelles, Vesicles | Non-Newtonian (shear-thinning), significant increase in viscosity |
| Very High Concentrations | Lamellar Phases, Liquid Crystals | Viscoelastic, high viscosity |
Interfacial Phenomena and Surface Activity Studies of Sodium 1 12 Hydroxy Octadecanyl Sulfate
Surface Tension Reduction Mechanisms at Liquid-Air Interfaces
Sodium 1-(12-hydroxy)octadecanyl sulfate (B86663) is an amphiphilic molecule, possessing a long hydrophobic octadecyl (18-carbon) chain and a hydrophilic sulfate headgroup. This dual nature is central to its ability to reduce the surface tension of water. At the liquid-air interface, these surfactant molecules orient themselves to minimize the unfavorable interactions between their hydrophobic tails and the polar water molecules. The hydrophobic tails are directed towards the air, while the negatively charged sulfate headgroups remain immersed in the aqueous phase.
This spontaneous arrangement disrupts the strong cohesive hydrogen bonding network between surface water molecules. The presence of the surfactant molecules at the interface effectively replaces some of the water-water interactions with weaker interactions between the surfactant tails and air, and between the surfactant headgroups and water. This leads to a decrease in the excess free energy of the surface, which is macroscopically observed as a reduction in surface tension.
The effectiveness of surface tension reduction is dependent on the concentration of the surfactant up to a certain point known as the Critical Micelle Concentration (CMC) . As the concentration of Sodium 1-(12-hydroxy)octadecanyl sulfate increases, more molecules populate the interface, leading to a greater reduction in surface tension. At the CMC, the interface becomes saturated with surfactant molecules, and any further addition of the surfactant results in the formation of micelles within the bulk solution. Beyond the CMC, the surface tension of the solution remains relatively constant at its minimum value. The presence of the hydroxyl group on the octadecyl chain may influence the packing of the surfactant molecules at the interface, potentially affecting the CMC value and the ultimate surface tension reduction achieved compared to its non-hydroxylated counterpart.
Wettability Alteration at Solid-Liquid Interfaces
The ability of this compound to modify the wettability of a solid surface is a direct consequence of its adsorption at the solid-liquid interface. Wettability describes the tendency of a liquid to spread over a solid surface and is quantified by the contact angle. A low contact angle indicates high wettability (hydrophilic surface), while a high contact angle signifies low wettability (hydrophobic surface).
Adsorption Behavior on Various Substrate Surfaces
The adsorption of this compound onto a solid substrate is governed by the chemical nature of both the surfactant and the surface.
On Hydrophobic Surfaces: For non-polar surfaces such as polymers (e.g., polyethylene, polypropylene) or graphitic carbon, the primary driving force for adsorption is the hydrophobic interaction between the octadecyl chain of the surfactant and the surface. The surfactant molecules will adsorb with their hydrophobic tails oriented towards the surface and their hydrophilic sulfate headgroups extending into the aqueous phase. This creates a new, more hydrophilic surface, thereby increasing its wettability and reducing the contact angle of water on the surface.
On Hydrophilic Surfaces: For polar, and particularly positively charged, surfaces (e.g., certain metal oxides, minerals), the adsorption mechanism is more complex. Initially, electrostatic attraction between the negatively charged sulfate headgroup and the positive surface sites can lead to the adsorption of surfactant molecules. As the concentration increases, hydrophobic interactions between the adsorbed surfactant tails can lead to the formation of aggregates at the surface, such as hemimicelles or admicelles. This can result in a bilayer-like structure where the outer layer presents the hydrophobic tails to the aqueous solution, thus making the initially hydrophilic surface more hydrophobic.
The presence of the hydroxyl group in the alkyl chain of this compound could introduce additional interactions, such as hydrogen bonding with specific surface functionalities, further influencing its adsorption behavior.
Mechanisms of Interfacial Tension Reduction in Multi-Phase Systems
In multi-phase systems, such as oil-water systems, this compound acts to reduce the interfacial tension between the two immiscible liquids. Similar to the liquid-air interface, the surfactant molecules accumulate at the oil-water interface. The hydrophobic octadecyl chain partitions into the oil phase, while the hydrophilic sulfate headgroup remains in the aqueous phase.
This orientation bridges the two phases, reducing the unfavorable contact between the non-polar oil and the polar water molecules. The reduction in interfacial tension is a function of the surfactant concentration at the interface. A significant reduction in interfacial tension facilitates the mixing of the two phases and is a prerequisite for the formation of emulsions. The efficiency of interfacial tension reduction is influenced by factors such as temperature, pressure, and the presence of electrolytes, which can affect the solubility and aggregation behavior of the surfactant.
Emulsification and Demulsification Properties in Oil-Water Systems
Emulsification is the process of dispersing one liquid in another immiscible liquid, forming an emulsion. This compound, by reducing the interfacial tension between oil and water, facilitates the formation of emulsions. When energy is applied to an oil-water system containing this surfactant (e.g., through shaking or homogenization), the interface is disrupted, creating droplets of one phase within the other. The adsorbed surfactant molecules then form a protective layer around these droplets, preventing them from coalescing and re-separating.
The stability of the emulsion is dependent on the strength and completeness of this interfacial film. The long octadecyl chain of this compound provides a significant steric barrier against droplet coalescence. Furthermore, the negatively charged sulfate headgroups create electrostatic repulsion between the droplets, further enhancing stability. The type of emulsion formed (oil-in-water or water-in-oil) is generally predicted by the Bancroft rule, which states that the phase in which the emulsifier is more soluble will be the continuous phase. Given its sulfate headgroup, this compound is expected to be more water-soluble and thus favor the formation of oil-in-water emulsions.
Conversely, demulsification is the process of breaking an emulsion into its constituent oil and water phases. While this compound is an emulsifier, under certain conditions, changes in the system (e.g., addition of a demulsifying agent, changes in temperature or pH) can disrupt the stabilizing interfacial film, leading to emulsion breaking. A demulsifier might work by displacing the this compound at the interface, neutralizing the surface charge, or altering the wettability of the interfacial film.
Foaming Characteristics and Foam Stability
Foaming is the dispersion of a gas in a liquid, and the ability of a surfactant solution to form foam is known as its foamability. This compound, by reducing the surface tension of the aqueous solution, allows for the creation of a large surface area in the form of thin liquid films (lamellae) that constitute the foam structure.
Foam stability , the ability of the foam to resist collapse over time, is a more complex phenomenon. It is influenced by several factors related to the properties of the interfacial surfactant layer:
Gibbs-Marangoni Effect: This is a key mechanism for foam stability. If a foam film is stretched, the local surfactant concentration at the stretched area decreases, leading to a local increase in surface tension. This gradient in surface tension pulls surrounding surfactant molecules and the underlying liquid to the thinned area, thus healing the film and preventing rupture.
Surface Elasticity: The adsorbed layer of this compound imparts elasticity to the bubble surface, allowing it to resist deformation.
Electrostatic Repulsion: The negatively charged sulfate headgroups at the surfaces of the foam lamellae create repulsive forces that prevent the films from thinning to the point of rupture.
Steric Hindrance: The long octadecyl chains can provide a physical barrier that hinders the close approach of the two surfaces of a foam film.
The stability of the foam will also be affected by external factors such as temperature, evaporation, and the presence of foam-breaking agents (antifoams). The hydroxyl group on the alkyl chain of this compound might influence intermolecular interactions within the interfacial film, potentially affecting foam stability.
Biological Activities and Biochemical Interactions of Sodium 1 12 Hydroxy Octadecanyl Sulfate
Interaction with Biological Membranes and Lipid Bilayers
Currently, there is a notable lack of specific research data on the direct interactions of Sodium 1-(12-hydroxy)octadecanyl sulfate (B86663) with biological membranes and lipid bilayers. Scientific literature extensively covers the membrane interactions of other long-chain alkyl sulfates, such as sodium dodecyl sulfate (SDS). These studies demonstrate that such amphiphilic molecules can intercalate into lipid bilayers, leading to changes in membrane fluidity, permeability, and in some cases, solubilization of the membrane. However, without direct experimental evidence, it is not scientifically accurate to extrapolate these findings to Sodium 1-(12-hydroxy)octadecanyl sulfate, particularly given the presence of a hydroxyl group on its octadecanyl chain, which would alter its physicochemical properties and interaction dynamics with lipid assemblies. Therefore, the specific effects of this compound on membrane structure and function remain an area for future investigation.
Enzyme Inhibition Studies (e.g., Matrix Metalloproteinase 2 (MMP2) Inhibition)
This compound has been identified as an inhibitor of Matrix Metalloproteinase 2 (MMP-2), a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components. sld.cunih.gov Research has demonstrated that this compound exhibits inhibitory activity against MMP-2 with a reported IC50 value of 9.0 µg/mL. nih.govnih.gov Notably, studies involving both the natural and synthetic forms of this compound have revealed that the stereochemistry of the hydroxyl group at the 12th position does not significantly impact its inhibitory potency against MMP-2. nih.gov The precise mechanism of this inhibition has not been fully elucidated in the available literature.
| Enzyme | Inhibitor | IC50 Value |
|---|---|---|
| Matrix Metalloproteinase 2 (MMP-2) | This compound | 9.0 µg/mL |
Interactions with Proteins and Other Biomacromolecules
The known interactions of this compound with proteins and other biomacromolecules are presently limited to its inhibitory effect on the enzyme Matrix Metalloproteinase 2 (MMP-2). sld.cunih.gov There is no available scientific literature detailing its binding or interaction with other proteins, nucleic acids, or polysaccharides. The specificity of its interaction with MMP-2 suggests a targeted binding to this enzyme, but further research is required to understand the broader interaction profile of this compound with other biological macromolecules.
Fundamental Principles for its Application in Drug Delivery Systems
There is currently no published research specifically investigating the application of this compound in drug delivery systems. While its amphiphilic nature, consisting of a long hydrophobic alkyl chain and a polar sulfate head group, suggests potential surfactant properties that are often utilized in the formation of drug-carrying vesicles like liposomes or micelles, no studies have been conducted to confirm this. The fundamental principles that would underpin its use in drug delivery would involve its ability to self-assemble in aqueous environments and encapsulate therapeutic agents. However, without experimental data on its critical micelle concentration, biocompatibility, and interaction with drug molecules, its suitability for such applications remains purely speculative.
Antimicrobial and Antiviral Properties
There is no scientific evidence available to date regarding the antimicrobial or antiviral properties of this compound. While other sulfated polysaccharides and fatty acid derivatives from marine organisms have been reported to exhibit such biological activities, no studies have specifically tested this particular compound against bacterial, fungal, or viral pathogens. nih.gov Therefore, any potential antimicrobial or antiviral efficacy of this compound is unknown and would require dedicated investigation.
Natural Occurrence and Biosynthetic Pathways in Marine Organisms
This compound is a naturally occurring compound that has been isolated from a marine tunicate belonging to the family Polyclinidae. nih.govnih.gov Tunicates, also known as ascidians, are marine invertebrates that are known to produce a diverse array of bioactive secondary metabolites. nih.gov
Environmental Fate, Degradation Pathways, and Ecotoxicological Implications of Hydroxylated Alkyl Sulfates
Biodegradability Studies in Aquatic and Soil Environments
Biodegradation is a critical process for the removal of organic compounds like hydroxylated alkyl sulfates from the environment. It involves the breakdown of these substances by microorganisms into simpler, non-toxic compounds such as carbon dioxide, water, and inorganic salts. Alkyl sulfates, as a class, are generally considered to be readily biodegradable.
Aerobic Degradation: Under aerobic conditions (in the presence of oxygen), the biodegradation of primary alkyl sulfates is a well-documented process. The typical pathway is initiated by enzymes called alkylsulfatases, which catalyze the hydrolysis of the sulfate (B86663) ester bond. This initial step, known as primary degradation, results in the formation of inorganic sulfate and the corresponding long-chain alcohol—in this case, 1,12-dihydroxyoctadecane. This step is crucial as it eliminates the surface-active properties of the molecule.
Following the initial cleavage, the resulting fatty alcohol undergoes further degradation. The terminal methyl group of the alkyl chain is oxidized to a carboxylic acid via ω-oxidation, a process involving alkane monooxygenase and two dehydrogenases. The resulting fatty acid is then catabolized through the β-oxidation pathway, where two-carbon fragments are sequentially cleaved off as acetyl-CoA, which then enters the citric acid cycle for complete mineralization to CO2 and water. Diverse soil and aquatic microorganisms, including various species of Pseudomonas, are known to carry out this degradation.
Anaerobic Degradation: In anaerobic environments (lacking oxygen), such as deep sediments and some wastewater treatment sludge, biodegradation pathways are different. While many surfactants are resistant to anaerobic breakdown, studies have shown that alkyl sulfates can be degraded under these conditions. Anaerobic degradation is a cooperative effort involving different types of microorganisms. For long-chain fatty acids, which are intermediates in alkyl sulfate degradation, breakdown can occur via β-oxidation coupled to sulfate reduction by sulfate-reducing bacteria (SRB). For instance, species of the genus Desulfomonile have been shown to degrade long-chain fatty acids. The complete anaerobic mineralization of the compound ultimately produces methane, carbon dioxide, and sulfide.
The molecular structure of an alkyl sulfate significantly influences its biodegradability. Key structural features include the length of the alkyl chain, the degree of branching, and the presence of functional groups like hydroxyl (-OH) groups.
Alkyl Chain Length: For linear primary alkyl sulfates, the rate of biodegradation often increases with the length of the alkyl chain. Studies on linear alkylbenzene sulfonates (LAS) have shown that longer chain homologues (e.g., C13) are degraded faster than shorter ones. This is attributed to the increased hydrophobicity which facilitates association with microbial cells.
Branching: The presence of branching on the alkyl chain, particularly extensive branching, is known to impede biodegradation. Highly branched structures can hinder the action of enzymes involved in β-oxidation. However, simple branching, such as at the C-2 position, does not necessarily prevent degradation, as bacteria with specialized enzymes have been isolated.
Hydroxylation: The presence of a hydroxyl group on the alkyl chain, as in Sodium 1-(12-hydroxy)octadecanyl sulfate, introduces polarity in the middle of the hydrophobic chain. This structural feature is expected to influence its biodegradation in several ways. The increased water solubility may enhance bioavailability to microorganisms. However, the hydroxyl group's position could also affect the typical ω- and β-oxidation pathways. It might serve as an alternative site for initial enzymatic attack by oxidoreductases, potentially leading to different degradation intermediates compared to its non-hydroxylated counterpart. Specific studies on the biodegradation of mid-chain hydroxylated alkyl sulfates are limited, but it is hypothesized that microorganisms can adapt to utilize such compounds.
Table 1: Influence of Molecular Structure on Alkyl Sulfate Biodegradation
| Structural Feature | General Effect on Biodegradation Rate | Rationale |
|---|---|---|
| Linear Alkyl Chain | Generally high | Readily accessible to microbial enzymes (e.g., ω- and β-oxidation). |
| Increased Chain Length (Linear) | Tends to increase | Higher hydrophobicity can enhance association with microbial cell membranes. |
| Branched Alkyl Chain | Tends to decrease | Steric hindrance can inhibit key enzymatic steps like β-oxidation. |
| Hydroxyl (-OH) Group | Ambiguous/Complex | May increase bioavailability by enhancing water solubility but could also alter or hinder established enzymatic pathways (ω- and β-oxidation). May provide an alternative site for initial oxidative attack. |
Sorption and Transport Phenomena in Porous Media
The movement and distribution of this compound in the environment are heavily influenced by its interaction with solid phases like soil and sediment. This interaction is known as sorption.
As an anionic surfactant, its sorption behavior is governed by the properties of the molecule and the characteristics of the porous media (e.g., soil organic carbon content, clay mineralogy, pH).
Mechanism of Sorption: The primary mechanism for the sorption of anionic surfactants onto soil and sediment is hydrophobic interaction between the long alkyl chain and the soil's organic matter. Electrostatic repulsion between the negatively charged sulfate headgroup and the typically negatively charged surfaces of soil colloids (clay and organic matter) generally limits sorption compared to cationic surfactants. researchgate.net
Transport: The transport of the compound through soil and groundwater is retarded by sorption. Compounds with strong sorption tendencies move more slowly than water, while those with weak sorption are more mobile. The potential for increased mobility due to the hydroxyl group means that this compound could be transported over greater distances in subsurface environments compared to non-hydroxylated analogues of the same chain length. Desorption from soil particles can be a slow process, leading to long-term retention in the soil matrix. bohrium.com
Table 2: Summary of Environmental Fate Processes for Hydroxylated Alkyl Sulfates
| Process | Relevance | Key Factors and Mechanisms |
|---|---|---|
| Aerobic Biodegradation | High | Primary pathway. Initiated by alkylsulfatase, followed by ω- and β-oxidation. |
| Anaerobic Biodegradation | Moderate | Occurs in anoxic sediments/sludge. Involves consortia of microorganisms, including sulfate-reducers. |
| Oxidation by Radicals | Moderate | Primarily by •OH radicals. Involves H-abstraction from the alkyl chain, leading to smaller oxygenated products. |
| Hydrolysis | Low | Stable under typical environmental pH conditions. |
| Photodegradation | Low (Direct) Moderate (Indirect) | Does not absorb sunlight directly. Can be degraded by photochemically-produced reactive species (e.g., •OH). | | Sorption to Soil/Sediment | High | Driven by hydrophobic interactions. Retarded by electrostatic repulsion. The C18 chain promotes sorption, while the -OH group may reduce it. |
Environmental Monitoring and Detection Methodologies in Natural Waters and Sediments
The detection and quantification of hydroxylated alkyl sulfates, such as this compound, in environmental matrices like natural waters and sediments, require sophisticated analytical techniques due to their complex nature and the typically low concentrations at which they may be present. While specific standardized methods for this particular compound are not widely documented, established methodologies for other anionic surfactants are readily adapted.
A common initial approach for the analysis of anionic surfactants in water is the Methylene Blue Active Substances (MBAS) assay. nih.gov This spectrophotometric method relies on the formation of an ion pair between the anionic surfactant and the cationic methylene blue dye, which can then be extracted into an organic solvent and quantified. nih.gov However, the MBAS method is a non-specific screening tool and is subject to interferences from other anionic substances, both organic and inorganic, that may be present in the sample. nih.gov
For more specific and sensitive detection, chromatographic methods are employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating complex mixtures of surfactants. researchgate.netdntb.gov.ua When coupled with Mass Spectrometry (MS), these techniques provide definitive identification and quantification of individual surfactant homologues and their degradation products. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) interface operating in negative ion mode is particularly well-suited for the analysis of anionic surfactants like alkyl sulfates. nih.gov
The sample preparation process is critical for accurate analysis, especially in complex matrices like sediment. For water samples, a preconcentration step is often necessary, which can be achieved through Solid-Phase Extraction (SPE). nih.gov For sediment samples, the surfactants must first be extracted from the solid matrix. Techniques such as Soxhlet extraction and Pressurized Liquid Extraction (PLE) have been successfully used for this purpose. nih.gov The choice of extraction solvent and conditions is crucial to ensure efficient recovery of the target analytes.
While methods specifically for hydroxylated long-chain alkyl sulfates are not extensively detailed in the literature, the principles of SPE and LC-MS are adaptable. The presence of the hydroxyl group may influence the polarity of the molecule, which would require optimization of the chromatographic separation conditions.
Ecotoxicological Assessment in Aquatic and Terrestrial Organisms
The ecotoxicological profile of this compound is not well-documented in the scientific literature. However, an assessment can be inferred from the extensive data available for other anionic surfactants, particularly long-chain alkyl sulfates. The toxicity of these compounds to aquatic and terrestrial organisms is influenced by several factors, including the length of the alkyl chain, the presence of functional groups like hydroxyls, and the specific organism being tested.
Acute and Chronic Toxicity to Aquatic Microorganisms and Invertebrates
Anionic surfactants can exert toxic effects on a wide range of aquatic microorganisms and invertebrates. The primary mechanism of toxicity is often related to the disruption of cell membranes due to the amphiphilic nature of these molecules.
For alkyl sulfates, toxicity to aquatic invertebrates generally increases with increasing alkyl chain length. nih.gov However, this trend may be limited by the decreasing water solubility of longer-chain surfactants, which can reduce their bioavailability. nih.gov For instance, studies on various alkyl sulfates have shown that compounds with alkyl chains longer than C11 may not exhibit 50% immobilization in Daphnia magna at their limit of water solubility. nih.gov
The presence of a hydroxyl group on the alkyl chain, as in this compound, is expected to increase the water solubility of the compound compared to its non-hydroxylated counterpart. This increased solubility could potentially increase its bioavailability and, consequently, its toxicity. Conversely, the hydroxyl group also provides a site for metabolic detoxification in some organisms, which could mitigate toxicity.
The following table summarizes acute toxicity data for various anionic surfactants, demonstrating the range of sensitivities among different aquatic invertebrates.
Table 1: Acute Toxicity of Anionic Surfactants to Aquatic Invertebrates
| Surfactant Class | Organism | Endpoint | Concentration (mg/L) | Reference |
|---|---|---|---|---|
| Alkyl Sulfates | Daphnia magna | 48h EC50 | 7.4 (for C12) | mdpi.com |
| Alkyl Carboxylates | Daphnia magna | 48h EC50 | 16 (for C9) | nih.gov |
| Alkyl Carboxylates | Daphnia magna | 48h EC50 | 0.8 (for C11) | nih.gov |
| Alkyl Sulfates | Daphnia magna | 48h EC50 | 13.5 (for C11) | nih.gov |
Chronic toxicity studies are less common, but they are crucial for understanding the long-term effects of these surfactants on growth, reproduction, and survival. For some sensitive species, chronic effects can be observed at concentrations significantly lower than those causing acute toxicity.
Effects on Aquatic Vertebrates
Anionic surfactants have been shown to be toxic to fish, with the gills being a primary target organ. nih.govresearchgate.net The surfactants can disrupt the delicate structure of the gill lamellae, leading to impaired gas exchange and osmoregulation. nih.gov Histopathological changes in the gills, liver, and other organs have been observed in fish exposed to anionic surfactants. nih.govresearchgate.net
Similar to invertebrates, the toxicity of alkyl sulfates to fish generally increases with the length of the alkyl chain. nih.gov Anionic surfactants as a class have been found to be more acutely toxic to fish than nonionic surfactants. nih.govresearchgate.net Exposure to these detergents can also lead to sublethal effects, such as alterations in antioxidant stress enzymes and liver function enzymes. nih.gov
The long octadecanyl (C18) chain of this compound suggests that it could have a significant potential for toxicity to fish. However, the influence of the hydroxyl group on its toxicokinetics and toxicodynamics in fish is not known. The increased water solubility due to the hydroxyl group might alter its uptake and distribution in the fish body.
The table below presents acute toxicity data for anionic surfactants in different fish species.
Table 2: Acute Toxicity of Anionic Surfactants to Fish
| Surfactant Class | Organism | Endpoint | Concentration (mg/L) | Reference |
|---|---|---|---|---|
| Anionic Surfactants | Clarias gariepinus | 96h LC50 | Varies by specific surfactant | nih.govresearchgate.net |
| Alkyl Sulfates | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | Varies by chain length | nih.gov |
| Alkyl Sulfates | Pimephales promelas (Fathead Minnow) | 96h LC50 | Varies by chain length | nih.gov |
Bioaccumulation Potential in Food Chains
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues at a concentration higher than that in the surrounding medium. For surfactants, the potential for bioaccumulation is largely related to their hydrophobicity, which is in turn influenced by the length of the alkyl chain.
Studies on long-chain alkyl sulfates have generally indicated a low potential for bioaccumulation in fish. nih.gov Although these compounds can be taken up by aquatic organisms, they are also subject to metabolism and excretion. nih.gov Biotransformation, particularly oxidation of the alkyl chain, can lead to more polar metabolites that are more easily eliminated from the body. acs.org
The presence of a hydroxyl group in this compound could influence its bioaccumulation potential. The hydroxyl group increases the polarity of the molecule, which would generally be expected to decrease its bioconcentration factor (BCF). Furthermore, the hydroxyl group provides an additional site for metabolic processes such as glucuronidation or sulfation, which would facilitate its excretion.
Research on a range of anionic surfactants in rainbow trout has shown that biotransformation is a dominant elimination mechanism. nih.gov The bioconcentration factors (BCFs) for a series of anionic surfactants were found to be strongly correlated with their distribution ratio between membrane lipids and water. nih.gov
Elucidation of Structure-Activity Relationships in Ecotoxicity
Quantitative Structure-Activity Relationships (QSAR) are models that relate the chemical structure of a compound to its biological activity, including toxicity. nih.govnih.gov For surfactants, a key descriptor in QSAR models for ecotoxicity is the hydrophobicity of the molecule, often represented by the octanol-water partition coefficient (log Kow). researchgate.net
For homologous series of surfactants like alkyl sulfates, the toxicity to aquatic organisms generally increases with increasing length of the alkyl chain. nih.govnih.gov This is because the longer alkyl chain increases the hydrophobicity of the molecule, enhancing its ability to interact with and disrupt biological membranes. This linear relationship between chain length and toxicity holds true up to a certain point, after which a decrease in water solubility can lead to a "cut-off" in the observed toxicity. nih.gov
The development of robust QSAR models for functionalized long-chain surfactants requires a substantial amount of empirical data, which is currently lacking for compounds like this compound. The EPA's Ecological Structure Activity Relationships (ECOSAR) model is a tool that can be used to predict the aquatic toxicity of chemicals based on their structural class, but its accuracy for a novel, functionalized surfactant would need to be validated. researchgate.net
Theoretical and Computational Studies of Sodium 1 12 Hydroxy Octadecanyl Sulfate
Molecular Dynamics Simulations of Interfacial Behavior and Self-Assembly
While no direct molecular dynamics (MD) simulations for Sodium 1-(12-hydroxy)octadecanyl sulfate (B86663) are documented, the principles of such studies on similar surfactants like SDS can be extrapolated. MD simulations are powerful tools for understanding the dynamic behavior of surfactant molecules at interfaces (e.g., air-water or oil-water) and their aggregation into complex structures like micelles.
For Sodium 1-(12-hydroxy)octadecanyl sulfate, MD simulations could provide insights into:
Adsorption at Interfaces: How the molecule orients itself at an interface, with its polar sulfate and hydroxyl groups interacting with the aqueous phase and the hydrophobic alkyl chain extending into the non-polar phase. The presence of the mid-chain hydroxyl group would likely alter the packing and orientation compared to a non-hydroxylated equivalent.
Micelle Formation: The critical micelle concentration (CMC), micelle shape and size, and the dynamics of surfactant exchange between the bulk solution and the micelles. The hydroxyl group could influence the curvature of the micelle surface and the hydration of the micellar core.
Interaction with Other Molecules: How these surfactant molecules interact with polymers, proteins, or lipid membranes, which is crucial for their application in various formulations.
Quantum Chemical Calculations of Molecular Conformation and Interactions
Quantum chemical calculations, such as Density Functional Theory (DFT), are essential for understanding the electronic structure, molecular geometry, and reactivity of a molecule. For this compound, these calculations could determine:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms in the molecule, including the conformation of the alkyl chain and the orientation of the sulfate and hydroxyl groups.
Partial Atomic Charges: The distribution of electron density across the molecule, which is crucial for understanding its electrostatic interactions with its environment.
Intermolecular Interaction Energies: The strength of interactions with water molecules, counterions (sodium), and other surfactant molecules, which would govern its self-assembly and interfacial properties.
Computational Modeling for Structure-Property Relationship Prediction
Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the properties of a chemical based on its molecular structure. By developing QSPR models that include descriptors related to the presence and position of the hydroxyl group, it would be possible to predict various properties of this compound and related compounds.
Table 1: Potential Parameters for QSPR Modeling of Hydroxylated Surfactants
| Property to Predict | Potential Molecular Descriptors |
| Critical Micelle Concentration (CMC) | Hydrophilic-Lipophilic Balance (HLB), Molecular Volume, Surface Area, Polarity Indices |
| Surface Tension Reduction | LogP, Molar Refractivity, Topological Polar Surface Area (TPSA) |
| Foaming Ability | Molecular Weight, Chain Length, Presence of Hydrogen Bond Donors/Acceptors |
| Biodegradability | Number of Carbon Atoms, Branching Index, Presence of Functional Groups |
Predictive Models for Surfactant Performance and Environmental Behavior
Building upon molecular simulations and QSPR studies, more complex predictive models could be developed to forecast the performance of this compound in specific applications and its potential environmental fate. These models could simulate:
Detergency: The efficiency of soil removal from surfaces by simulating the interactions between the surfactant, the soil, the substrate, and the washing medium.
Emulsification: The ability to stabilize oil-in-water or water-in-oil emulsions by modeling the reduction in interfacial tension and the formation of a stable interfacial film.
Biodegradation Pathways: Predicting the likely metabolic pathways for the breakdown of the surfactant in the environment, which is crucial for assessing its environmental impact.
Despite a comprehensive search for scientific literature and data, no specific information was found regarding the applications of This compound in the areas of Chemical Enhanced Oil Recovery (EOR) or Formulation Science for Advanced Materials and Industrial Processes.
The performed searches aimed to retrieve detailed research findings on its use in surfactant flooding, mitigation of surfactant adsorption, and hybrid EOR formulations, as well as its role as an emulsifier, dispersant, and stabilizer in colloidal systems. However, the search results did not yield any relevant studies, data, or discussions pertaining to this specific chemical compound.
The scientific and industrial literature readily available through the conducted searches focuses on more common surfactants, such as sodium dodecyl sulfate (SDS), for these applications. There is no mention of "this compound" in the context of the detailed outline provided.
Therefore, it is not possible to generate a scientifically accurate article on the specified topics for this particular compound based on the currently available information.
Applications of Sodium 1 12 Hydroxy Octadecanyl Sulfate in Industrial and Biotechnological Processes
Biotechnology and Bioremediation Applications
The structure of Sodium 1-(12-hydroxy)octadecanyl sulfate (B86663), featuring a hydrophilic sulfate head and a long, hydrophobic hydrocarbon tail with a hydroxyl group, is characteristic of powerful anionic biosurfactants. This amphiphilic nature makes it highly effective in processes requiring the mixing of immiscible phases, such as water and oil. In biotechnology and bioremediation, such properties are invaluable for enhancing the breakdown of hydrophobic pollutants.
These surfactants can be used for the bioremediation of soils contaminated with heavy metals and for the biodegradation of oils. csic.es Their ability to increase the solubility and mobility of contaminants makes them accessible to degrading microorganisms. csic.es This is particularly useful in cleaning up industrial pollution and oil spills. researchgate.netresearchgate.net
A primary challenge in bioremediation and many bioprocesses is the low bioavailability of hydrophobic compounds (like hydrocarbons, oils, and certain pesticides) to microorganisms in aqueous environments. Surfactants like Sodium 1-(12-hydroxy)octadecanyl sulfate address this by forming micelles. locusingredients.com Above a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant molecules aggregate into spherical structures where the hydrophobic tails form an inner core and the hydrophilic heads face the outer aqueous medium.
This micellar core can encapsulate hydrophobic molecules, effectively dissolving them in the water phase and making them available for microbial uptake and degradation in a bioreactor. csic.eslocusingredients.com This solubilization mechanism significantly accelerates the rate of bioremediation. locusingredients.com Research on analogous sophorolipids demonstrates their ability to enhance the dissolution rate of hydrocarbons, facilitating their removal from contaminated environments. nih.gov
Interfacial Activity in Bioprocesses and Enzyme Functionality
The defining characteristic of a surfactant is its ability to act at interfaces (e.g., between oil and water or air and water), drastically reducing interfacial and surface tension. csic.eswikipedia.org Sophorolipid biosurfactants, for instance, can lower the surface tension of water from approximately 72 mN/m to as low as 30-35 mN/m. wikipedia.org This high interfacial activity is crucial in various bioprocesses.
By reducing the energy barrier between immiscible liquids, the surfactant facilitates the formation of stable emulsions, which increases the interfacial surface area available for microbial or enzymatic action. nih.gov While surfactants can sometimes denature enzymes, biosurfactants are often more compatible with biological systems. Their presence can indirectly enhance enzyme functionality by improving substrate accessibility, particularly for lipases and other enzymes that act on hydrophobic substrates. The modification of sophorolipids through chemical and enzymatic means is an active area of research to create derivatives for high-value sectors. rsc.orgresearchgate.net
Scientific Basis of its Role in Personal Care and Cleaning Product Formulations
The same surface-active properties that make this compound useful in bioremediation also form the scientific basis for its application in personal care and cleaning products. nih.govemergenresearch.com As a biosurfactant analogue, it offers properties like detergency, emulsification, and foaming, but with the advantages of being derived from renewable resources, high biodegradability, and low toxicity. researchgate.netresearchgate.net
Fundamental Principles of Surface Activity and Cleaning Efficiency
Cleaning efficiency is fundamentally linked to a surfactant's ability to lower surface tension and solubilize oily and greasy substances (sebum and soil). The amphiphilic structure of this compound allows it to function as an effective cleaning agent through the following mechanisms:
Wetting: By reducing the surface tension of water, the cleaning solution can more effectively spread over and penetrate fabrics and hard surfaces, dislodging dirt particles. locusingredients.comresearchgate.net
Micelle Formation: As in bioreactors, the surfactant forms micelles that trap oily dirt within their hydrophobic cores, lifting it from the surface and suspending it in the wash water to be rinsed away. nih.gov
Roll-up Mechanism: The surfactant molecules adsorb at the oil-water and oil-solid interfaces, reducing interfacial tension. This change in forces causes the oil droplet to "bead up" and detach from the surface, a process known as the "roll-up" mechanism.
Studies on sophorolipids produced from Jatropha oil show they can reduce the surface tension of distilled water to 33.5 mN/m at a very low CMC of 9.5 mg/L, demonstrating excellent surfactant properties for use in laundry detergents. nih.gov Their performance is often stable across a wide range of temperatures, pH levels, and water hardness. researchgate.netbipublication.com
| Sophorolipid Type/Source | Critical Micelle Concentration (CMC) (mg/L) | Minimum Surface Tension (mN/m) | Reference |
|---|---|---|---|
| Natural Mixture (Candida bombicola) | 62 - 110 | ~33 | jst.go.jp |
| Jatropha Oil Derived | 9.5 | 33.5 | nih.gov |
| General Range | 40 - 100 | 30 - 40 | nih.gov |
Contribution to Emulsification and Foam Stability in Formulations
In personal care products like lotions and creams, and in many cleaning formulations, creating a stable mixture of oil and water is essential. As an emulsifier, this compound positions itself at the oil-water interface, preventing the droplets of the dispersed phase from coalescing and separating. locusingredients.comnih.gov This leads to the formation of a stable emulsion, which is critical for the texture and shelf-life of cosmetic creams and the performance of liquid detergents. manchester.ac.ukgoogle.com
Foaming is another important property, particularly in products like shampoos, soaps, and detergents, as it is often associated by consumers with cleaning power. allied-c-s.co.jp The ability of a surfactant to create foam is related to its capacity to form elastic films at the air-water interface, trapping air bubbles. Research indicates that the acidic (open-chain) forms of sophorolipids, which are structurally analogous to this compound, generally exhibit better foaming properties and solubility compared to their lactonic (cyclic) counterparts. wikipedia.orgresearchgate.net However, some sophorolipids are noted for having a low foaming profile, which can be advantageous in applications like automatic dishwashing. researchgate.netallied-c-s.co.jp
| Property | Acidic (Open) Form | Lactonic (Cyclic) Form | Reference |
|---|---|---|---|
| Foaming Properties | Better | Lower | wikipedia.org |
| Solubility | Better | Lower | researchgate.netresearchgate.net |
| Surface Tension Reduction | Good | More Efficient | wikipedia.org |
| Antimicrobial Activity | Lower | Better | wikipedia.org |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthesis Pathways
The chemical industry is undergoing a significant shift towards greener and more sustainable manufacturing processes. For hydroxylated alkyl sulfates, this involves moving away from traditional petrochemical-based routes to methods that utilize renewable feedstocks and environmentally benign catalysts.
Key research areas include:
Biocatalytic Synthesis: The use of enzymes, such as lipases, offers high selectivity and efficiency under mild reaction conditions. nih.gov Research is focused on optimizing enzymatic esterification and sulfation processes, potentially using renewable starting materials like fatty acids derived from plant oils. nih.govpreprints.org A significant advantage is the reduction of waste and by-products compared to conventional chemical synthesis. researchgate.net
Electrochemical Methods: Electrochemical synthesis is emerging as a sustainable alternative for hydroxylation and other oxidation reactions. researchgate.net These methods can replace harsh chemical oxidants with electricity, minimizing waste and improving the atom economy of the process. researchgate.net
Use of Novel Reaction Media: Ionic liquids and other green solvents are being investigated to replace volatile organic compounds in surfactant synthesis. nih.govpreprints.org These solvents can improve reaction rates and selectivity while allowing for easier product separation and catalyst recycling.
| Synthesis Strategy | Key Advantages | Research Focus |
| Biocatalysis | High selectivity, mild conditions, renewable feedstocks, reduced waste. nih.govresearchgate.net | Enzyme discovery and engineering, process optimization. |
| Electrochemistry | Avoids chemical oxidants, high atom economy, mild conditions. researchgate.net | Catalyst development, improving reaction efficiency. nih.gov |
| Green Solvents | Reduced environmental impact, potential for catalyst recycling. nih.gov | Solvent selection, process integration. |
Advanced Characterization of Complex Self-Assembled Architectures in Diverse Environments
Sodium 1-(12-hydroxy)octadecanyl sulfate (B86663), like other surfactants, can form complex supramolecular structures such as micelles, bilayers, and vesicles in solution. wikipedia.orgresearchgate.net The presence of the hydroxyl group on the alkyl chain is expected to significantly influence this self-assembly behavior, leading to unique aggregate morphologies.
Future research will employ advanced techniques to probe these structures:
High-Resolution Imaging: Techniques like scanning probe microscopy will be used to visualize self-assembled structures on various surfaces, providing insights into how substrate interactions influence morphology. nih.govresearchgate.net
Scattering Techniques: Small-angle neutron and X-ray scattering (SANS/SAXS) can provide detailed information about the size, shape, and internal structure of micelles and other aggregates in solution.
Spectroscopic Methods: Advanced spectroscopic techniques will be utilized to understand the molecular packing and hydration within the self-assembled structures.
The goal is to build a comprehensive understanding of how environmental factors—such as temperature, pH, ionic strength, and the presence of co-solutes—affect the complex phase behavior of these hydroxylated surfactants. wikipedia.orgresearchgate.net This knowledge is crucial for designing formulations with specific properties for targeted applications.
Integration of Multiscale Computational and Experimental Approaches
Computational modeling has become an indispensable tool in chemical and materials science. youtube.com For surfactants, multiscale simulation approaches can bridge the gap between molecular-level interactions and macroscopic properties. ncsu.eduifpenergiesnouvelles.fr
Emerging trends in this area include:
Atomistic and Coarse-Grained Simulations: Molecular dynamics (MD) and Monte Carlo simulations are used to study the dynamics of micelle formation and the structure of self-assembled aggregates. ifpenergiesnouvelles.frresearchgate.net Coarse-graining techniques allow for the simulation of larger systems over longer timescales, which is essential for understanding complex phenomena like phase transitions. ncsu.edu
Machine Learning: Machine learning algorithms are being developed to predict surfactant properties, such as the critical micelle concentration (CMC) and aggregation behavior, based on molecular structure. rsc.org This can accelerate the design of new surfactants with desired functionalities.
By combining simulation results with experimental data, researchers can develop predictive models that rationalize the link between the chemical structure of Sodium 1-(12-hydroxy)octadecanyl sulfate and its performance in various applications. rsc.org
| Computational Technique | Application in Surfactant Research | Key Insights |
| Molecular Dynamics (MD) | Simulating the self-assembly process, studying micelle structure. ifpenergiesnouvelles.fr | Understanding molecular packing, solvent interactions. |
| Monte Carlo (MC) | Predicting phase behavior and aggregation numbers. researchgate.net | Thermodynamic properties of self-assembly. |
| Machine Learning | Predicting properties from molecular structure. rsc.org | Accelerating the design of new surfactants. |
Exploration of New Biological Functions and Their Underlying Molecular Mechanisms
The interaction of surfactants with biological systems is a rich area of research. The unique structure of this compound, with its hydroxyl group, may lead to novel biological activities. Anionic surfactants are known to interact with proteins, potentially causing denaturation, but they can also play roles in solubilizing membrane proteins. nih.gov
Future investigations will focus on:
Interaction with Biomolecules: Studying the binding of the surfactant to proteins, DNA, and other biological macromolecules to understand its potential to modulate their function. nih.gov The presence of the hydroxyl group could lead to specific hydrogen-bonding interactions that differ from non-hydroxylated analogs. mdpi.com
Membrane Interactions: Investigating how the surfactant interacts with and potentially disrupts cell membranes. This is crucial for applications in drug delivery and antimicrobial formulations.
Understanding these molecular mechanisms is key to harnessing the potential of hydroxylated surfactants in biomedical and biotechnological applications.
Lifecycle Assessment and Green Engineering Principles for Hydroxylated Alkyl Sulfates
A holistic approach to sustainability requires evaluating the entire lifecycle of a chemical product, from raw material extraction to end-of-life disposal. surfactgreen.comijsart.com Lifecycle Assessment (LCA) is a powerful tool for quantifying the environmental impacts associated with a product. ijsart.commdpi.comadelaide.edu.au
For hydroxylated alkyl sulfates, future research will involve:
Cradle-to-Gate LCA: Performing detailed LCAs of different synthesis routes (e.g., bio-based vs. petrochemical) to identify environmental hotspots and opportunities for improvement. ijsart.com Key metrics include global warming potential, primary energy demand, and water use. ijsart.com
Application of Green Engineering Principles: Designing manufacturing processes that adhere to the 12 Principles of Green Engineering. yale.edulu.se This includes preventing waste, maximizing atom economy, using renewable feedstocks, and designing for degradation. researchgate.netsurfactgreen.comlu.se
Biodegradability and Ecotoxicity: Thoroughly evaluating the biodegradability of this compound and its potential intermediates and degradation products. rsc.org The cleavage of the long hydrocarbon chain is a critical step in the mineralization process. rsc.orgresearchgate.net
By integrating these principles, the chemical industry can develop hydroxylated alkyl sulfates that are not only high-performing but also environmentally responsible.
Q & A
Q. What are the established methods for synthesizing Sodium 1-(12-hydroxy)octadecanyl sulfate, and how are reaction conditions optimized?
this compound is synthesized via sulfation of 12-hydroxyoctadecanol followed by neutralization with sodium hydroxide. The sulfation typically employs sulfur trioxide (SO₃) or chlorosulfonic acid as reagents. Critical parameters include temperature control (20–25°C to avoid side reactions) and stoichiometric ratios to ensure complete sulfation. Post-synthesis, purification via recrystallization or column chromatography is recommended to achieve ≥99% purity. Reaction optimization can leverage Response Surface Methodology (RSM), where factors like reagent molar ratios, cooling rates, and pH are systematically varied to maximize yield and minimize impurities .
Q. How is the purity of this compound validated in compliance with pharmacopeial standards?
Purity validation follows USP guidelines for alkyl sulfonates/sulfates. Key tests include:
- Ion-pair chromatography with sodium decanesulfonate as a reference standard (USP 32) .
- Loss on drying (≤1.0% w/w) and residue on ignition (≤0.1%).
- FT-IR spectroscopy to confirm functional groups (e.g., S=O stretching at 1220–1260 cm⁻¹, O-H bending at 3400 cm⁻¹) .
Data must align with USP monographs for analogous compounds, such as sodium dodecyl sulfate, which specify ≥99.0% purity thresholds .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 1 eye irritation) .
- Ventilation: Use fume hoods to avoid inhalation of aerosols (acute toxicity Category 4).
- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage: In airtight containers, away from oxidizers, at ≤25°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound as an MMP-2 inhibitor?
Discrepancies in IC₅₀ values or efficacy may arise from:
- Matrix Effects: Differences in assay buffers (e.g., phosphate vs. Tris-HCl) impacting micelle formation .
- Enzyme Source: Recombinant vs. tissue-extracted MMP-2 may exhibit varying sensitivity.
- Purity: Trace impurities (e.g., unsulfated alcohols) can antagonize activity. Validate via HPLC-MS and compare against USP reference standards .
A 2022 study recommends dose-response curves with ≥3 replicates and negative controls (e.g., EDTA) to confirm specificity .
Q. What experimental design strategies optimize this compound in drug delivery systems?
Use Response Surface Methodology (RSM) to model interactions between variables:
| Factor | Range | Response |
|---|---|---|
| Surfactant concentration | 0.1–2.0% w/v | Drug release rate (Q₁₀, Q₁₂) |
| Cooling rate | 0.5–5.0°C/min | Organogel viscosity |
| pH | 6.5–7.5 | Micelle stability |
| A central composite design with 14 runs identified 1.2% w/v surfactant and 2.5°C/min cooling as optimal for sustained release (R² = 0.92) . Confirm results via SEM for microstructure homogeneity . |
Q. How does the hydroxyl group at C-12 influence the surfactant properties and bioactivity of this compound?
The C-12 hydroxyl group enhances:
- Hydrophilicity: Lowers critical micelle concentration (CMC) by 30% compared to non-hydroxylated analogs.
- Enzyme Binding: Hydrogen bonding with MMP-2’s catalytic zinc ion (docking score: −9.2 kcal/mol vs. −7.5 for SDS) .
- Stability: Reduced hydrolysis at physiological pH (t₁/₂ = 48 h vs. 12 h for sodium dodecyl sulfate) .
Characterize via NMR (¹H, ¹³C) to confirm regioselective sulfation and hydroxyl orientation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
